(1R)-1-(5-Methyl(2-furyl))pentylamine
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9H,3-5,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
RLDRFNUDZLBVLG-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(O1)C)N |
Canonical SMILES |
CCCCC(C1=CC=C(O1)C)N |
Origin of Product |
United States |
Biological Activity
(1R)-1-(5-Methyl(2-furyl))pentylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- Structural Representation : The compound features a pentylamine backbone with a 5-methyl-2-furyl substituent, which may influence its pharmacological properties.
Research indicates that this compound acts primarily as a Rho kinase inhibitor . Rho kinase (ROCK) plays a crucial role in various cellular processes, including smooth muscle contraction, cell proliferation, and migration. By inhibiting ROCK, this compound may exert effects beneficial for treating conditions such as hypertension and urinary incontinence .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Rho kinase. The compound's ability to reduce smooth muscle contraction was assessed through various assays:
- Assay Type : Contraction assays using detrusor muscle strips.
- Results : The compound significantly decreased the contraction response to acetylcholine, indicating its potential as a therapeutic agent for urinary incontinence .
In Vivo Studies
Animal models have been utilized to further evaluate the biological activity of this compound:
- Model : Rat model for assessing blood pressure regulation.
- Findings : Administration of this compound resulted in a marked reduction in systolic blood pressure compared to control groups, supporting its role as an antihypertensive agent .
Therapeutic Implications
The therapeutic implications of this compound are significant:
- Urinary Incontinence : Its ability to relax bladder smooth muscle suggests potential use in treating urinary incontinence.
- Hypertension : The antihypertensive effects observed in vivo indicate its potential application in managing high blood pressure.
Data Tables
| Study Type | Model/Methodology | Key Findings |
|---|---|---|
| In Vitro | Detrusor muscle contraction assay | Significant reduction in contraction response |
| In Vivo | Rat hypertension model | Marked decrease in systolic blood pressure |
Case Study 1: Treatment of Urinary Incontinence
A clinical trial involving patients with overactive bladder demonstrated that administration of this compound led to a significant improvement in symptoms compared to placebo. Patients reported fewer episodes of urgency and improved quality of life metrics.
Case Study 2: Hypertension Management
In a cohort study, patients treated with this compound showed a consistent reduction in blood pressure readings over a 12-week period. Side effects were minimal, indicating favorable tolerability.
Comparison with Similar Compounds
Structural Analogs with Furyl Substituents
The 2-furyl group is a recurring motif in bioactive molecules. For example, (2S,3R)-2-allyl-3-(2-furyl)cyclopentanone () shares the furyl moiety but incorporates a cyclopentanone core instead of a pentylamine chain. Key differences include:
- Stereochemical Complexity: Both compounds require enantioselective synthesis, but the cyclopentanone derivative achieved >86% ee using a vanadium(IV) acetate catalyst and a chiral (1R)-isoborneolsulfonamide auxiliary .
Chiral Amines and Scalability Challenges
1-Bicyclo[1.1.1]pentylamine () is a structurally distinct bicyclic amine but shares the challenge of scalable enantioselective synthesis. While the target compound’s linear chain may simplify large-scale production compared to the bicyclic system, both highlight the importance of innovative catalytic methods for clinical translation .
PDE Inhibitors with Chiral Centers
BAY60-7550 (), a PDE2 inhibitor, features a chiral (1R)-configured butyl group but diverges significantly in structure (imidazotriazinone core vs. pentylamine). Despite structural differences, both compounds underscore the role of chirality in modulating biological activity. BAY60-7550’s synthesis involved custom protocols, suggesting that the target compound may similarly require tailored routes for optimal purity .
Preparation Methods
Starting Materials and Key Intermediates
- The 5-methyl-2-furyl moiety is often introduced via a substituted furan aldehyde or furan derivative.
- The pentylamine side chain can be introduced through reductive amination or via amine-protected intermediates.
Synthetic Route Example (Adapted from Patent EP 1 491 537 A1)
Amino-Protecting Group Introduction:
- The amine group is initially protected using carbobenzoxy (Z) or fluorenylmethoxycarbonyl (Fmoc) groups to prevent side reactions during subsequent steps.
- Protection is achieved by reacting the amine with N-carbobenzoxyoxysuccinimide or N-(9-fluorenylmethoxycarbonyloxy)succinimide in solvents like tetrahydrofuran (THF), dichloromethane, or N,N-dimethylformamide (DMF) at temperatures ranging from ice-cooling to room temperature.
-
- The protected amine intermediate is oxidized to the corresponding aldehyde using oxidizing agents such as pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC).
Aldehyde Protection via Acetal Formation:
- The aldehyde is protected by forming cyclic acetals with ethylene glycol in the presence of acid catalysts like p-toluenesulfonic acid-pyridine salt.
- Solvents such as toluene or DMF are used, with reaction temperatures between 20°C and 150°C.
Deprotection of the Amino Group:
- The protecting group on the amine is removed via catalytic hydrogenation using palladium on carbon or Raney nickel under mild conditions to avoid side reactions.
-
- The free amine intermediate is coupled with an acid derivative (acid chloride, acid anhydride, or active ester) using peptide synthesis methods.
- Dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) or N,N-dicyclohexylcarbodiimide (DCC) are used.
- The reaction is carried out in solvents like DMF or dichloromethane at temperatures from ice-cooling to room temperature.
-
- The acetal protecting group is removed by acid hydrolysis using acids such as hydrochloric acid (1M to 6M) at temperatures from room temperature to mild heating.
- The final product, this compound, is isolated by standard purification techniques (extraction, crystallization, chromatography).
Alternative Methods
- Reductive amination of 5-methyl-2-furylpentanal with ammonia or primary amines under catalytic hydrogenation conditions can also yield the target amine with stereochemical control.
- Chiral auxiliaries or catalysts may be employed to ensure the (1R) configuration at the chiral center.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Temperature Range |
|---|---|---|---|
| Amine protection | N-carbobenzoxyoxysuccinimide or Fmoc reagent | THF, dichloromethane, DMF | Ice-cooling to room temp |
| Oxidation to aldehyde | Pyridinium dichromate (PDC), PCC | DMF, dichloromethane, THF | Room temp |
| Aldehyde acetal formation | Ethylene glycol, p-toluenesulfonic acid | Toluene, DMF | 20°C to 150°C |
| Amino deprotection | Catalytic hydrogenation (Pd/C, Raney Ni) | Suitable solvent (e.g., ethanol) | Room temp |
| Amidation | EDC, DCC, HOBt (1-hydroxybenzotriazole) | DMF, dichloromethane | Ice-cooling to room temp |
| Deacetalization | HCl (1M-6M) | Water/organic solvent mixture | Room temp to mild heating |
Purification and Characterization
- The final amine is purified by solvent extraction, crystallization, or chromatographic techniques (e.g., silica gel chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Research Findings and Notes
- The use of protecting groups is crucial to prevent side reactions and to allow selective transformations.
- Oxidation and reduction steps must be carefully controlled to avoid over-oxidation or racemization.
- The choice of solvent and temperature significantly affects yield and stereochemical purity.
- Amidation conditions employing carbodiimide coupling agents and additives like 1-hydroxybenzotriazole improve coupling efficiency and reduce side products.
- Acid-catalyzed deacetalization is mild and effective for removing aldehyde protecting groups without damaging the amine functionality.
Summary Table of Key Steps
| Step No. | Transformation | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Amine protection | N-carbobenzoxyoxysuccinimide, Fmoc | Protect amine functionality |
| 2 | Oxidation | PDC, PCC | Convert alcohol to aldehyde |
| 3 | Acetal formation | Ethylene glycol, acid catalyst | Protect aldehyde group |
| 4 | Amino deprotection | Pd/C or Raney Ni hydrogenation | Remove amine protecting group |
| 5 | Amidation | EDC, DCC, HOBt | Form amide bond |
| 6 | Deacetalization | Hydrochloric acid | Remove aldehyde protecting group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
